(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines, such as methanamines, are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are often used in the pharmaceutical industry for the production of drugs .

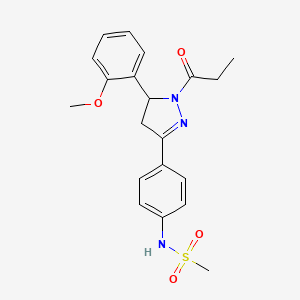

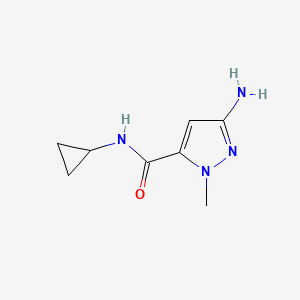

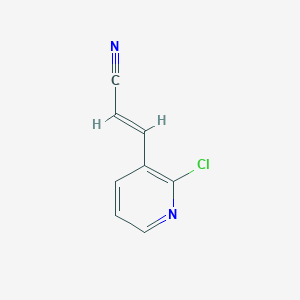

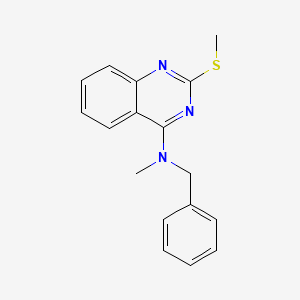

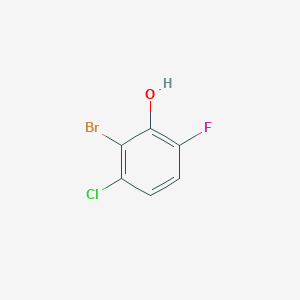

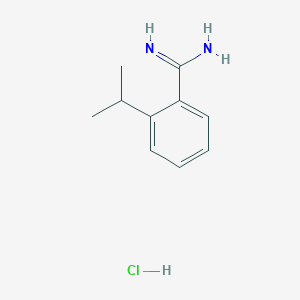

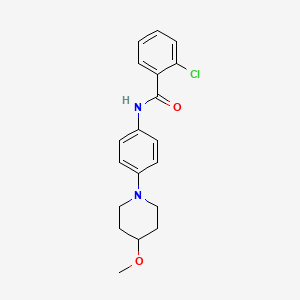

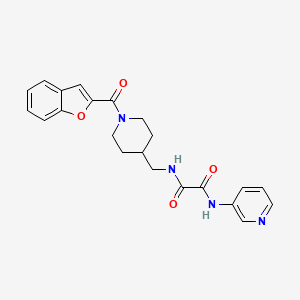

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, InChI and SMILES are string representations of the compound’s structure .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amines, for example, are basic and can undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Asymmetric Synthesis

Trifluoromethanesulfonic acid derivatives are utilized in the asymmetric synthesis of various compounds. For instance, Truong, Ménard, and Dion (2007) reported on the asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds, showcasing the potential of trifluoromethanesulfonic acid derivatives in producing chiral amines, a crucial class of compounds in pharmaceuticals and fine chemicals (Truong, Ménard, & Dion, 2007).

Crystal Structure and Theoretical Investigations

Kamaraj et al. (2021) studied the crystal structure and theoretical investigations of sulfonamide compounds, focusing on the Thorpe–Ingold effect and its implications for molecular geometry and potential as cancer inhibitors. Such research underscores the importance of trifluoromethanesulfonyl derivatives in understanding molecular interactions and designing targeted therapies (Kamaraj et al., 2021).

Novel Polyimides

The synthesis and characterization of novel polyimides derived from trifluoromethanesulfonyl-containing compounds, as reported by Yin et al. (2005), highlight the role of such compounds in creating materials with exceptional thermal stability and mechanical properties. This research demonstrates the compound's relevance in material science, particularly in developing high-performance polymers (Yin et al., 2005).

Luminescent Agents for Biological Imaging

Amoroso et al. (2008) explored the application of a trifluoromethanesulfonyl derivative as a luminescent agent for biological imaging, specifically targeting mitochondria. This study showcases the potential of such compounds in enhancing the tools available for biological research and medical diagnostics (Amoroso et al., 2008).

Proton Conductivity and Methanol Permeability

Research by Yin et al. (2003) on the synthesis and characterization of sulfonated polyimide membranes from trifluoromethanesulfonyl-related compounds for fuel cell applications demonstrates their potential in energy technologies. This work underscores the importance of such compounds in developing new materials for sustainable energy solutions (Yin et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(trifluoromethylsulfonyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOUOHWTYJBGCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)

![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)

![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)

![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)

![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)